(4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone
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Overview
Description
(4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoyl chloride with 5-anilino-3-methylpyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling are often implemented to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in the study of biological pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of (4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to altered cellular processes. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and thus inhibiting enzyme function .
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Another pyrazole derivative with similar structural features.
Phenylhydrazine: A compound with aniline and hydrazine functional groups.
Benzoylphenylurea: A compound with a benzoyl group attached to a phenylurea moiety.
Uniqueness
(4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-11-16(19-15-5-3-2-4-6-15)21(20-12)17(22)13-7-9-14(18)10-8-13/h2-11,19H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOKNQNDMXZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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